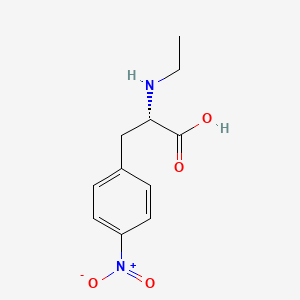
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an ethylamino group, a nitrophenyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an amino acid derivative with an ethyl halide, followed by nitration of the aromatic ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the carboxylic acid group.
Substitution: Alkyl halides and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the ethylamino group can produce various oxidized derivatives.
Applications De Recherche Scientifique
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(3-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(4-aminophenyl)propanoic acid
Uniqueness
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group on the aromatic ring and the presence of the ethylamino group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-2-12-10(11(14)15)7-8-3-5-9(6-4-8)13(16)17/h3-6,10,12H,2,7H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
YSMQJBKCCSNKCV-JTQLQIEISA-N |
SMILES isomérique |
CCN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CCNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
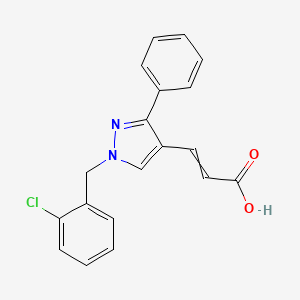
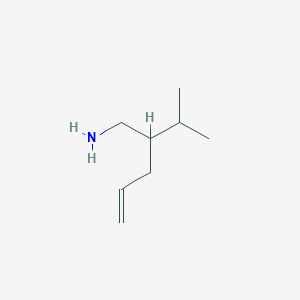
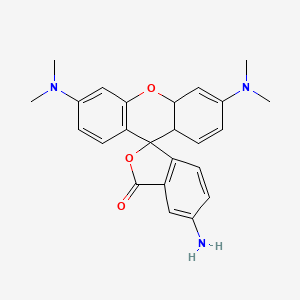
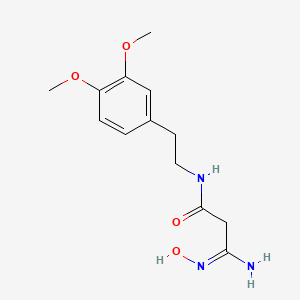
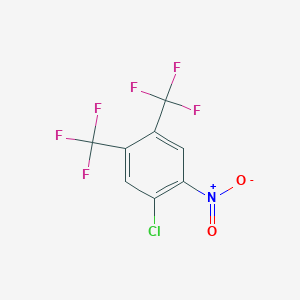
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
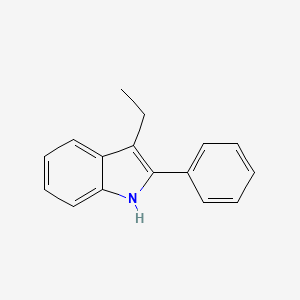
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
